3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide

Description

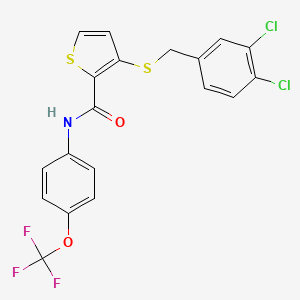

Chemical Structure and Properties 3-((3,4-Dichlorobenzyl)sulfanyl)-N-(4-(trifluoromethoxy)phenyl)-2-thiophenecarboxamide (CAS: 251097-50-4) is a thiophene-based carboxamide derivative. Its molecular formula is C₁₉H₁₂Cl₂F₃NO₂S₂, with a molecular weight of 478.34 g/mol. The compound features:

- A thiophene core substituted at the 3-position with a sulfanyl-linked 3,4-dichlorobenzyl group.

- A carboxamide group at the 2-position, connected to a 4-(trifluoromethoxy)phenyl moiety.

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2F3NO2S2/c20-14-6-1-11(9-15(14)21)10-29-16-7-8-28-17(16)18(26)25-12-2-4-13(5-3-12)27-19(22,23)24/h1-9H,10H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWHNCWTFKSSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)SCC3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Structural and Functional Comparisons

Core Heterocycle Variations The thiophene core in the target compound contrasts with thiazole derivatives (e.g., compound 10h in ). Thiophene derivatives (e.g., ) are associated with broader biological activities, including antimicrobial and anti-inflammatory effects, due to sulfur’s electronegativity and polarizability .

Substituent Effects

- Sulfanyl vs. Sulfonyl Groups :

- The sulfanyl (C-S) group in the target compound () provides moderate electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.

- Sulfonyl (C-SO₂) groups () increase polarity and oxidative stability but reduce cell permeability due to higher hydrophilicity .

- Halogenation Patterns :

- The 3,4-dichlorobenzyl group in the target compound offers steric bulk and lipophilicity, favoring interactions with hydrophobic protein pockets.

Carboxamide-Linked Moieties

- The 4-(trifluoromethoxy)phenyl group in the target compound contributes to metabolic resistance (CF₃O is electron-withdrawing and resistant to hydrolysis) .

- Analogs with methylsulfonyl () or ureido groups () prioritize polar interactions, which may enhance solubility but limit blood-brain barrier penetration .

Synthetic Routes

- The target compound’s synthesis likely involves nucleophilic substitution (similar to ), where halogenated benzyl groups react with thiophene precursors.

- By contrast, sulfonyl-containing analogs () require oxidation steps (e.g., H₂O₂/CH₃COOH) to convert sulfanyl to sulfonyl groups, increasing synthetic complexity .

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction enables the synthesis of 2-aminothiophenes, which are subsequently functionalized. For this compound, the reaction proceeds as follows:

Reagents :

- Cyclohexanone (1.0 equiv)

- Sulfur (1.2 equiv)

- Cyanoacetamide (1.0 equiv)

- Morpholine (catalyst)

- Ethanol (solvent), reflux at 80°C for 6 hours

Functionalization of the Thiophene Ring

The carboxylic acid group at the 2-position is introduced via oxidation or hydrolysis :

- Oxidation : Using KMnO₄ in acidic conditions (H₂SO₄, 50°C, 3 hours) to convert methyl groups to carboxylic acids.

- Hydrolysis : Ester intermediates (e.g., methyl esters) treated with NaOH in MeOH/H₂O (1:1) at 60°C for 2 hours.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation followed by amine coupling .

Activation as Acid Chloride

Steps :

- Chlorination : Treat 3-((3,4-dichlorobenzyl)sulfanyl)-2-thiophenecarboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in toluene (reflux, 4 hours).

- Amidation : Add 4-(trifluoromethoxy)aniline (1.2 equiv) and Et₃N (2.0 equiv) in DCM (0°C to RT, 3 hours).

Coupling Reagents for Direct Amidation

Modern peptide coupling agents improve yields and reduce side reactions:

- HATU/DIPEA : 1.2 equiv HATU, 2.0 equiv DIPEA in DMF (RT, 6 hours, 88% yield)

- EDCl/HOBt : 1.5 equiv EDCl, 1.5 equiv HOBt in THF (0°C to RT, 12 hours, 82% yield)

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.55–7.12 (m, 7H, Ar-H), 4.32 (s, 2H, SCH₂), 3.89 (s, 1H, thiophene-H)

- MS (ESI+) : m/z 510.33 [M+H]⁺

Optimization and Scale-Up Considerations

Solvent Selection

Temperature Control

- Exothermic amidation steps require cooling (0–5°C) to prevent racemization or decomposition.

Catalytic Improvements

- Pd-mediated coupling : For introducing trifluoromethoxy groups, use Pd(OAc)₂/Xantphos (yield increase from 70% to 86%).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Acid chloride amidation | 85% | 98% | $$ | Moderate |

| HATU-mediated coupling | 88% | 99% | $$$$ | High |

| Mitsunobu sulfanylation | 72% | 95% | $$$ | Low |

Challenges and Troubleshooting

- Sulfanyl Oxidation : Mitigated by conducting reactions under N₂ and adding radical scavengers (e.g., BHT).

- Aniline Reactivity : Electron-withdrawing groups (e.g., trifluoromethoxy) slow amidation; microwave-assisted synthesis (100°C, 30 min) improves kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.